3-Cyano-6,8-dibromochromone
Description
Overview of the Chromone (B188151) Heterocyclic System in Modern Organic Synthesis
The chromone, or 1,4-benzopyrone, is a heterocyclic compound featuring a benzene (B151609) ring fused to a pyran ring with a ketone group at the 4-position. wikipedia.org This core structure is prevalent in a vast number of natural products, particularly flavonoids, and has been the subject of extensive synthetic exploration. nih.govtandfonline.com The rigid, bicyclic nature of the chromone system provides a stable and predictable foundation for the attachment of various functional groups, making it an attractive target in organic synthesis. researchgate.net Its planar structure and the presence of both electron-rich and electron-deficient regions contribute to its diverse reactivity and ability to interact with biological targets. ontosight.ai
Importance of Strategic Functionalization on the Chromone Core
The pharmacological and chemical properties of chromone derivatives are profoundly influenced by the nature and position of substituents on the core scaffold. unina.it Strategic functionalization allows for the fine-tuning of a molecule's electronic and steric properties, which in turn can modulate its biological activity. tandfonline.com For instance, the introduction of different substituents at various positions of the chromone ring has led to the development of compounds with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. nih.govtsijournals.com The ability to selectively introduce functional groups is therefore a cornerstone of modern drug discovery programs centered on the chromone framework. acs.org
Rationale for Investigating the 3-Cyano-6,8-dibromochromone Scaffold
The investigation of the this compound scaffold is driven by the unique combination of its substituents. The cyano group at the 3-position is a strong electron-withdrawing group that can enhance the dienophilic nature of the pyrone ring's double bond, making it a valuable intermediate for cycloaddition reactions. tandfonline.com Furthermore, the presence of bromine atoms at the 6- and 8-positions not only influences the electronic properties of the aromatic ring but also provides reactive handles for further chemical modifications, such as cross-coupling reactions. The study of such a highly substituted chromone is therefore of significant interest for the synthesis of more complex and potentially bioactive molecules.
Structure
2D Structure
3D Structure
Properties
CAS No. |
252941-33-6 |
|---|---|
Molecular Formula |
C10H3Br2NO2 |
Molecular Weight |
328.94 g/mol |
IUPAC Name |
6,8-dibromo-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C10H3Br2NO2/c11-6-1-7-9(14)5(3-13)4-15-10(7)8(12)2-6/h1-2,4H |
InChI Key |
UUZFYVAPBJIRPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CO2)C#N)Br)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Cyano 6,8 Dibromochromone and Its Derivatives
Retrosynthetic Analysis of 3-Cyano-6,8-dibromochromone
A logical retrosynthetic analysis of this compound (I) suggests that the primary disconnection would be at the C2-C3 and the C4-O bonds of the pyranone ring. This leads back to the key precursor, 2'-hydroxy-3',5'-dibromoacetophenone (II). The cyano group at the 3-position can be envisioned to be introduced through various methods, such as the reaction of a suitable intermediate with a cyanide source.
The synthesis of the crucial intermediate, 2'-hydroxy-3',5'-dibromoacetophenone (II), can be achieved through the bromination of 2'-hydroxyacetophenone (B8834). The presence of the activating hydroxyl and acetyl groups directs the bromination to the ortho and para positions.
Precursor-Based Synthetic Strategies for Substituted Chromones
Several classical and modern synthetic methods can be adapted for the synthesis of this compound, starting from the key precursor, 2'-hydroxy-3',5'-dibromoacetophenone.
Modified Claisen Condensation Approaches
The Claisen condensation is a powerful tool for the formation of β-keto esters, which are key intermediates in the synthesis of chromones. nih.govwikipedia.org In a modified approach for the synthesis of 3-cyanochromones, 2'-hydroxyacetophenones can be condensed with an appropriate ester in the presence of a strong base. For the synthesis of this compound, 2'-hydroxy-3',5'-dibromoacetophenone would be the starting material.
A potential route involves the condensation of 2'-hydroxy-3',5'-dibromoacetophenone with ethyl cyanoacetate (B8463686) in the presence of a base like sodium hydride. The resulting β-keto nitrile intermediate can then undergo acid-catalyzed cyclization to afford the target this compound. The use of a strong, non-nucleophilic base is crucial to favor the condensation reaction and prevent side reactions. uclan.ac.uk
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 2'-Hydroxy-3',5'-dibromoacetophenone | Ethyl Cyanoacetate | Sodium Hydride | Toluene (B28343) | This compound |
Baker-Venkataraman Rearrangement and Cyclization Routes
The Baker-Venkataraman rearrangement is a widely used method for the synthesis of 1,3-diketones, which are precursors to chromones and flavones. researchgate.netnih.gov This reaction involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone. researchgate.net
For the synthesis of a 6,8-dibromochromone derivative, one would start with 2'-hydroxy-3',5'-dibromoacetophenone. This would first be acylated, for instance with benzoyl chloride, to yield the corresponding 2-benzoyloxy-3',5'-dibromoacetophenone. Treatment of this ester with a base, such as potassium hydroxide (B78521) or sodium hydride, would induce the Baker-Venkataraman rearrangement to form a 1,3-diketone. Subsequent acid-catalyzed cyclodehydration would then yield the 6,8-dibromoflavone. researchgate.netsciforum.net While this route typically yields flavones (2-phenylchromones), modifications in the acylating agent could potentially lead to other 2-substituted chromones.
| Starting Material | Acylating Agent | Base | Cyclization Catalyst | Product |
| 2'-Hydroxy-3',5'-dibromoacetophenone | Benzoyl Chloride | KOH / Pyridine | H2SO4 / Acetic Acid | 6,8-Dibromoflavone |
The mechanism proceeds via the formation of an enolate, followed by an intramolecular acyl transfer to form a cyclic alkoxide, which then opens up to a more stable phenolate. researchgate.net
Kostanecki-Robinson Reaction Variants
The Kostanecki-Robinson reaction provides a direct route to chromones and coumarins from o-hydroxyaryl ketones and aliphatic acid anhydrides. mdpi.com This method involves acylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation and subsequent dehydration.
To synthesize a derivative of this compound using this method, 2'-hydroxy-3',5'-dibromoacetophenone would be treated with the anhydride (B1165640) and sodium salt of an appropriate carboxylic acid. For instance, using acetic anhydride and sodium acetate (B1210297) would lead to the formation of 2-methyl-6,8-dibromochromone. To introduce the cyano group at the 3-position, a variant of this reaction using a cyano-substituted anhydride or a subsequent functional group transformation would be necessary.
| o-Hydroxyaryl Ketone | Anhydride | Base | Product |
| 2'-Hydroxy-3',5'-dibromoacetophenone | Acetic Anhydride | Sodium Acetate | 2-Methyl-6,8-dibromochromone |
Vilsmeier-Haack Formylation in Chromone (B188151) Annulation
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.org It can be effectively used to synthesize 3-formylchromones from 2-hydroxyacetophenones. organic-chemistry.orgrsc.org The Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF), acts as the formylating agent.
In the context of synthesizing this compound, 2'-hydroxy-3',5'-dibromoacetophenone could be subjected to the Vilsmeier-Haack reaction to yield 6,8-dibromo-3-formylchromone. The resulting aldehyde can then be converted to the nitrile. A common method for this conversion is the reaction of the aldehyde with hydroxylamine (B1172632) to form an oxime, followed by dehydration to the nitrile. wikipedia.org Alternatively, direct conversion of the aldehyde to the nitrile can be achieved using various reagents. wikipedia.org
| Starting Material | Reagent | Intermediate | Subsequent Reaction | Final Product |
| 2'-Hydroxy-3',5'-dibromoacetophenone | POCl3 / DMF | 6,8-Dibromo-3-formylchromone | Oxime formation and dehydration | This compound |
The Vilsmeier-Haack reaction on substituted 2-hydroxyacetophenones has been shown to proceed via double formylation followed by cyclization and dehydration. sathyabama.ac.in
Simonis and Ruhemann Condensations for Substituted Chromones
The Simonis condensation is a method for synthesizing chromones from the reaction of a phenol (B47542) with a β-ketoester in the presence of a dehydrating agent like phosphorus pentoxide (P2O5). For the synthesis of 6,8-dibromochromone derivatives, 3,5-dibromophenol (B1293799) could be condensed with a suitable β-ketoester. To obtain a 3-cyano derivative, a β-ketoester containing a cyano group, such as ethyl 2-cyano-3-oxobutanoate, would be required. The strong acidic conditions promote the reaction, but can sometimes lead to the formation of isomeric coumarins.
The Ruhemann condensation, while less commonly cited for chromone synthesis, typically involves the reaction of phenols with α,β-unsaturated compounds. Its application to the direct synthesis of 3-cyanochromones is not well-documented in readily available literature.
| Phenol | β-Ketoester | Condensing Agent | Product |
| 3,5-Dibromophenol | Ethyl 2-cyano-3-oxobutanoate | P2O5 | 3-Cyano-6,8-dibromo-2-methylchromone |
Utilization of Halogenated Precursors in Chromone Synthesis
The synthesis of halogenated chromones often commences with appropriately substituted phenolic precursors. The strategic introduction of halogen atoms onto the starting materials is a key step that dictates the final substitution pattern of the chromone ring. For the synthesis of 6,8-dibromochromone derivatives, a common starting material is a 2,4-dibromophenol (B41371) derivative.
A plausible synthetic route to this compound would begin with the bromination of a suitable phenol, followed by acetylation to form a 2'-hydroxyacetophenone derivative. For instance, 2',4'-dihydroxyacetophenone (B118725) can be brominated to yield 3',5'-dibromo-2',4'-dihydroxyacetophenone. Subsequent selective protection of one hydroxyl group, followed by cyclization, can lead to the formation of the 6,8-dibromochromone core.
Another critical aspect is the introduction of the C3-substituent. One established method for the synthesis of 3-formylchromones involves the Vilsmeier-Haack reaction. asianpubs.orgwikipedia.orgcambridge.orgorganic-chemistry.orgrsc.org This reaction utilizes a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to formylate an electron-rich aromatic ring. wikipedia.orgcambridge.org Substituted 2-hydroxyacetophenones are convenient intermediates for this transformation, leading to the formation of 3-formylchromones upon cyclization. asianpubs.org The resulting 3-formyl group can then be a precursor to the 3-cyano group through various chemical transformations, such as conversion to an oxime followed by dehydration.
A hypothetical reaction pathway starting from a halogenated precursor is outlined below:
| Step | Reactant | Reagents and Conditions | Product |
| 1 | 2,4-Dibromophenol | Acetic Anhydride, Catalyst | 2-Hydroxy-3,5-dibromoacetophenone |
| 2 | 2-Hydroxy-3,5-dibromoacetophenone | DMF, POCl₃ (Vilsmeier-Haack) | 6,8-Dibromo-3-formylchromone |
| 3 | 6,8-Dibromo-3-formylchromone | Hydroxylamine, then dehydrating agent | This compound |
Synthesis of 3-Cyanochromones from Activated Methylene (B1212753) Compounds
The introduction of a cyano group at the C-3 position of the chromone ring can also be achieved through reactions involving activated methylene compounds. Various synthetic strategies have been developed that utilize the reactivity of compounds containing a methylene group flanked by electron-withdrawing groups.
One approach involves the condensation of a 2-hydroxy-acetophenone with a reagent that can provide the C2-C3 fragment of the chromone ring along with the cyano group. For example, the reaction of a 2-hydroxy-acetophenone with an activated acetonitrile (B52724) derivative in the presence of a base can lead to the formation of a 3-cyanochromone (B1581749).
Furthermore, 3-formylchromones, which can be synthesized as described previously, are excellent electrophiles and can react with various nucleophiles, including those derived from active methylene compounds. rsc.orgnih.gov For instance, the Knoevenagel condensation of a 3-formylchromone with malononitrile (B47326), in the presence of a base like piperidine, could potentially lead to a vinylogous intermediate that can be further transformed to introduce the cyano group at the C3 position.
A three-component reaction involving an aldehyde, malononitrile, and a substituted phenol can lead to the formation of 2-amino-3-cyano-4H-chromenes. google.com While this provides a different scaffold, it highlights the utility of malononitrile in constructing cyanated chromene systems.
Direct Functionalization and Halogenation of Chromone Nucleus
Direct functionalization of a pre-formed chromone nucleus is an atom-economical and efficient strategy for the synthesis of diverse derivatives. This includes site-selective halogenation and C-H activation methods.
Site-Selective Bromination Strategies for Chromone Systems
The direct bromination of the chromone ring can be challenging due to the presence of multiple reactive sites. However, by carefully controlling the reaction conditions and the brominating agent, site-selectivity can be achieved. The electronic properties of the chromone nucleus, with an electron-rich C-3 position and varying reactivity on the benzo ring, influence the outcome of electrophilic substitution reactions like bromination.
For instance, the bromination of 6,7-dihydrobenzo[b]thiophen-4(5H)-one, a related heterocyclic ketone, demonstrates that the site of bromination can be directed by the choice of solvent, with aqueous acetic acid favoring substitution at the 2-position and ether favoring the 5-position. rsc.org While this is not a chromone system, it illustrates the principle of solvent-controlled regioselectivity in halogenation of similar scaffolds. Achieving selective bromination at the C-6 and C-8 positions of an unsubstituted chromone in a single step is difficult and often leads to a mixture of products. Therefore, the use of a pre-brominated phenol is generally the more controlled approach for synthesizing 6,8-dibromochromones.
C-H Activation and Functionalization for Chromone Diversification
C-H activation has emerged as a powerful tool for the late-stage functionalization of complex molecules, including chromones. ijpcbs.comwikipedia.org This approach avoids the need for pre-functionalized starting materials, thus improving synthetic efficiency.
The C-3 position of the chromone ring is electron-rich and susceptible to attack by electrophiles. This reactivity can be exploited for the direct introduction of functional groups. While direct cyanation might be challenging, electrophilic reagents can be used to install a handle for further conversion to a cyano group.
For example, the palladium-catalyzed cross-coupling of cephalosporin (B10832234) derivatives at the C3 position has been demonstrated, showcasing the feasibility of functionalizing this position in related heterocyclic systems. mnstate.edu
Transition metal catalysis provides a versatile platform for the direct functionalization of C-H bonds in chromones. cambridge.orggoogle.comorganic-chemistry.org Various metals, including palladium, rhodium, and ruthenium, have been employed to catalyze the formation of new carbon-carbon and carbon-heteroatom bonds.
The Sandmeyer reaction is a classic example of a transition metal-catalyzed process that can be used to introduce a cyano group. byjus.compku.edu.cn This reaction involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a nucleophile, such as cyanide, in the presence of a copper(I) salt. byjus.com A plausible, albeit multi-step, route to this compound could therefore involve the synthesis of 3-amino-6,8-dibromochromone, followed by a Sandmeyer reaction to install the cyano group.
The general scheme for a Sandmeyer cyanation is as follows:
| Reactant | Reagents and Conditions | Product |
| Aryl Amine (Ar-NH₂) | 1. NaNO₂, HCl (to form Ar-N₂⁺Cl⁻) 2. CuCN | Aryl Nitrile (Ar-CN) |
This powerful reaction allows for the introduction of a cyano group in a position that might be difficult to access through direct electrophilic substitution.
Oxidative C-H Arylation and Alkenylation
While direct oxidative C-H arylation and alkenylation studies specifically on this compound are not extensively documented in the reviewed literature, the broader field of chromone chemistry provides insights into potential synthetic pathways. Transition-metal-free approaches have been developed for the synthesis of related chromone derivatives. For instance, a tandem reaction of ynones and methyl salicylates has been shown to produce 3-acyl chromones. researchgate.net This method avoids the use of transition metals, which aligns with greener chemistry principles. researchgate.net
Another relevant strategy involves the visible-light-induced synthesis of 3-alkyl chromones from o-hydroxyaryl enaminones and α-diazo esters, which proceeds without the need for catalysts or additives. acs.orgacs.org This reaction demonstrates high efficiency and broad substrate scope under mild conditions. acs.orgacs.org Additionally, a photoredox-catalyzed intermolecular tandem sulfonamination/cyclization of enaminones has been reported for the synthesis of 3-sulfonaminated chromones, also avoiding transition-metal catalysts. organic-chemistry.org
Visible-light-driven, metal-free photoredox-neutral alkene acylarylation has been successfully employed to synthesize 3-(arylmethyl)chroman-4-ones, which can be subsequently dehydrogenated to the corresponding chromones. frontiersin.org This method utilizes readily available cyanoarenes and showcases good functional group tolerance. frontiersin.org
Contemporary and Green Chemistry Approaches in Chromone Synthesis
Recent advancements in chromone synthesis have increasingly focused on contemporary and green chemistry principles to enhance efficiency, reduce waste, and improve the environmental profile of synthetic routes. These approaches include the use of alternative energy sources, solvent-free conditions, and multicomponent reactions.
Microwave-Assisted Synthesis of Halogenated and Cyano Chromones
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netnih.gov This technique has been successfully applied to the synthesis of various chromone derivatives. nih.gov
For instance, the synthesis of functionalized flavones and chromones has been achieved through the microwave-assisted cyclization of 1-(2-hydroxyaryl)-3-aryl-1,3-propanediones using CuCl2 as a catalyst. researchgate.net This method offers a rapid route to these compounds. researchgate.net Another example is the base-promoted condensation of 2-hydroxyacetophenones with aliphatic aldehydes under microwave heating to produce 2-alkyl-substituted 4-chromanones, which can be further transformed into functionalized chromones. nih.gov Solvent-free synthesis of functionalized flavones under microwave irradiation has also been reported, highlighting the eco-friendly nature of this approach. ijrpc.com
| Starting Materials | Reagents/Conditions | Product | Yield | Reference |
| 2-Hydroxyacetophenones, Aliphatic Aldehydes | Diisopropylamine, EtOH, 170°C, 1h (Microwave) | 2-Alkyl-substituted 4-chromanones | 43-88% | nih.gov |
| 1-(2-Hydroxyaryl)-3-aryl-1,3-propanedione | CuCl2, Microwave | Functionalized flavones and chromones | Not specified | researchgate.net |
| Ethyl benzoyl acetates, Phloroglucinol | Solvent-free, Microwave | Functionalized flavones | 66-96% | ijrpc.com |
Ultrasound-Promoted Chromone Synthesis
Ultrasound irradiation is another green chemistry technique that accelerates reactions through acoustic cavitation. researchgate.netorganic-chemistry.org This method has been effectively used in the synthesis of chromone derivatives, often resulting in higher yields and shorter reaction times. researchgate.netresearchgate.net
A notable application is the synthesis of 2-furan-2-yl-4H-chromen-4-ones from the corresponding chalcones using iodine in dimethyl sulfoxide (B87167) under ultrasound irradiation at ambient conditions. researchgate.netresearchgate.net This method provides better yields in a fraction of the time compared to conventional methods. researchgate.netresearchgate.net Similarly, flavones have been synthesized efficiently via the oxidative cyclization of 2'-hydroxychalcones using iodine monochloride in DMSO with ultrasonic assistance. nih.gov The synthesis of substituted 2-amino-3-cyano-4-aryl-4H-chromenes has also been reported using potassium titanium oxide oxalate (B1200264) dihydrate as a catalyst under ultrasound, achieving a 92% yield in just 15 minutes. sci-hub.se
| Starting Materials | Reagents/Conditions | Product | Yield | Time | Reference |
| Furan substituted chalcones | I2, DMSO, Ultrasound | 2-(5-substituted-furan-2-yl)-4H-chromen-4-ones | High | Minutes | researchgate.netresearchgate.net |
| 2'-Hydroxychalcones | ICl, DMSO, Ultrasound | Flavones | High | Not specified | nih.gov |
| Aromatic aldehyde, Malononitrile, Resorcinol (B1680541)/α-naphthol/β-naphthol | Potassium titanium oxide oxalate dihydrate, Ultrasound (40 kHz, 40°C) | 2-Amino-3-cyano-4-aryl-4H-chromenes | 92% | 15 min | sci-hub.se |
Solvent-Free and Catalyst-Free Methodologies
The development of solvent-free and catalyst-free synthetic methods is a key goal in green chemistry. Several such methodologies have been reported for the synthesis of chromones. For example, a visible-light-induced synthesis of 3-alkyl chromones from o-hydroxyaryl enaminones and α-diazo esters proceeds efficiently at room temperature without any catalyst or additive. acs.org
Furthermore, a catalyst-free protocol for the synthesis of fused chromeno[4,3-b]quinolin-6-ones has been developed through a one-pot reaction of substituted anilines with 4-chloro-3-formylcoumarin under ultrasound irradiation. researchgate.net This method offers mild reaction conditions, short reaction times, and high yields. researchgate.net A one-pot, solvent-free, and catalyst-free synthesis of 8-aryl-7,8-dihydro- researchgate.netrsc.org-dioxolo[4,5-g]quinolin-6(5H)-one derivatives has also been achieved using ultrasound acceleration. researchgate.net
Multicomponent Reactions (MCRs) for Chromone Scaffolds
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. rsc.orgbohrium.comnih.govtcichemicals.com This approach is atom-economical and aligns with the principles of green chemistry. tcichemicals.com MCRs have been utilized for the synthesis of diverse chromone and chromene derivatives. rsc.orgrsc.orgresearchgate.net
For instance, a Michael addition-driven four-component reaction has been developed for the derivatization of chromones, leading to structurally diverse 4-oxochroman-2-carboxamides without the need for a catalyst. rsc.org Another example is the three-component synthesis of substituted 2-amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles from aromatic aldehydes, malononitrile, and resorcinol using Rochelle salt as a green, heterogeneous, and reusable catalyst. researchgate.net This reaction proceeds in good yields in either ethanol (B145695) or water. researchgate.net The synthesis of various heterocyclic compounds, including chromenes, has been achieved through MCRs in water, further enhancing the green credentials of these methods. researchgate.net
| Reactants | Catalyst/Solvent | Product | Yield | Reference |
| Chromone, Aldehyde, Isocyanide, Carboxylic acid | Catalyst-free | 4-Oxochroman-2-carboxamides | Not specified | rsc.org |
| Aromatic aldehydes, Malononitrile, Resorcinol/α-naphthol/β-naphthol | Rochelle salt / Ethanol or Water | Substituted 2-amino-4-aryl-4H-chromenes | Good | researchgate.net |
| Salicylaldehyde, Malononitrile, Dimedone | [TEA][OAc] (Ionic Liquid) | 5,6,7,8-Tetrahydro-4H-chromene-3-carbonitriles | Good | nih.gov |
Utilization of Eco-Friendly Catalysts and Reaction Media
The use of environmentally benign catalysts and reaction media is a cornerstone of green chemistry. In chromone synthesis, this includes the use of water as a solvent and the application of reusable or biodegradable catalysts.
Water has been employed as a solvent for the four-component sequential synthesis of chromone derivatives, offering an environmentally friendly alternative to traditional organic solvents. researchgate.net Rochelle salt, a biodegradable and reusable catalyst, has been used for the three-component synthesis of substituted chromenes in water or ethanol. researchgate.net Ionic liquids, such as triethylammonium (B8662869) acetate ([TEA][OAc]), have also been utilized as reusable catalysts and solvents for the synthesis of tetrahydro-4H-chromene derivatives. nih.gov Furthermore, catalyst-free systems, often promoted by ultrasound or microwave irradiation, represent the ultimate in eco-friendly catalysis. ijrpc.comresearchgate.net
Chemical Reactivity and Transformation Pathways of 3 Cyano 6,8 Dibromochromone
Influence of the 3-Cyano and 6,8-Dibromo Substituents on Ring Reactivity
The reactivity of the chromone (B188151) ring system in 3-Cyano-6,8-dibromochromone is significantly modulated by the electronic effects of its substituents. The 3-cyano group, being a potent electron-withdrawing group, deactivates the pyrone ring towards electrophilic attack and simultaneously activates the C2-C3 double bond for nucleophilic addition. This is a common feature in chromones bearing electron-withdrawing groups at the 3-position.
Nucleophilic Additions and Ring Opening Reactions of the γ-Pyrone Moiety
The γ-pyrone moiety of this compound is the primary site for nucleophilic attack, a characteristic reaction of this heterocyclic system. These reactions can lead to a variety of products through addition, ring-opening, and subsequent recyclization pathways.
1,4-Addition Reactions with Activated Carbonyl Compounds
The electron-deficient C2-C3 double bond of the γ-pyrone ring is susceptible to 1,4-conjugate addition by nucleophiles, particularly carbanions derived from activated carbonyl compounds. nih.govrug.nl This type of reaction, often referred to as a Michael addition, is a powerful tool for carbon-carbon bond formation. While specific studies on this compound are not extensively detailed in the provided results, the general reactivity pattern of chromones suggests that it would readily undergo such reactions. For instance, the reaction with malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base would be expected to yield adducts that can undergo further transformations.
Cyclization Reactions Involving the Cyano Group
The 3-cyano group is not merely a passive electron-withdrawing substituent; it can actively participate in cyclization reactions. nih.govchem-soc.sibibliomed.org Following a nucleophilic attack on the γ-pyrone ring and its potential opening, the cyano group can be involved in intramolecular cyclizations to form new heterocyclic rings. For example, reaction with hydrazines could lead to the formation of pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) could yield isoxazoles. These reactions are often driven by the formation of a stable, fused heterocyclic system.
Subsequent Heterocyclizations and Ring Rearrangements
The initial products of nucleophilic addition and ring-opening of this compound are often versatile intermediates that can undergo a cascade of subsequent heterocyclization and ring rearrangement reactions. researchgate.net The presence of multiple reactive sites—the cyano group, the newly introduced nucleophile, and the phenolic hydroxyl group formed upon ring opening—allows for a diverse range of synthetic outcomes. These transformations can lead to the formation of complex, polycyclic heterocyclic systems, demonstrating the synthetic utility of the chromone scaffold.
Electrophilic Aromatic Substitution on the Benzenoid Ring
Electrophilic aromatic substitution (EAS) on the benzenoid ring of this compound is significantly hindered due to the strong deactivating effects of the two bromine atoms and the electron-withdrawing nature of the pyrone ring system. uomustansiriyah.edu.iqlibretexts.orgpressbooks.pubmasterorganicchemistry.com Generally, aromatic rings substituted with deactivating groups require harsh reaction conditions for electrophilic substitution to occur. masterorganicchemistry.com
Transition Metal-Catalyzed Coupling Reactions of Halogenated Chromones
The presence of two bromine atoms on the aromatic ring of this compound opens up avenues for various transition metal-catalyzed cross-coupling reactions. eie.grsioc-journal.cnmdpi.comustc.edu.cnprinceton.edu These reactions are powerful synthetic methods for forming carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.com
Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are particularly well-suited for aryl bromides. eie.grmdpi.comresearchgate.net For instance, a Suzuki coupling with an arylboronic acid could introduce a new aryl substituent at the 6- or 8-position. Similarly, a Heck reaction with an alkene would lead to the formation of an alkenyl-substituted chromone. researchgate.net The differential reactivity of the C-6 and C-8 bromine atoms could potentially allow for selective functionalization under carefully controlled conditions. A thesis by Mobbs (1985) demonstrated the functionalization of 3-, 6-, and 8-bromochromones via palladium(0) insertion into the C-Br bond, leading to vinylation. grafiati.comgrafiati.com The study also showed that the palladium-catalyzed reaction of 3,6-dibromochromone (B48555) with methyl acrylate (B77674) resulted in vinylation at both the C3 and C6 positions. grafiati.comgrafiati.com
These coupling reactions provide a versatile strategy to elaborate the structure of this compound, leading to a wide array of derivatives with potentially interesting chemical and biological properties.
Suzuki, Sonogashira, and Stille Coupling Applications
The presence of two bromine atoms on the benzene (B151609) ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Stille reactions. These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the introduction of a wide variety of aryl, vinyl, or alkynyl groups at the C-6 and C-8 positions.
While specific studies on this compound are not extensively documented in this exact context, the reactivity of bromochromone derivatives is well-established. For instance, studies on the Heck coupling of various bromochromones have shown that the reactivity of the C-Br bond is highly dependent on its position on the chromone ring. researchgate.net Typically, the C-Br bond at the C-6 position is more reactive than one at C-8, which can allow for selective or sequential functionalization under carefully controlled conditions. researchgate.net The C-Br bond at C-8 experiences greater steric hindrance from the adjacent heterocyclic ring, potentially lowering its reactivity. researchgate.net
Suzuki Coupling: This reaction would involve the coupling of this compound with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. This would yield 6-aryl- and/or 8-aryl-3-cyanochromone derivatives. By using a stoichiometric amount of the boronic acid, it may be possible to achieve monosubstitution, primarily at the more reactive C-6 position.
Sonogashira Coupling: The coupling with a terminal alkyne under palladium-copper co-catalysis provides a direct route to alkynyl-substituted chromones. researchgate.netnih.gov These products are valuable intermediates for the synthesis of more complex heterocyclic systems or for applications in materials science. nih.gov The reaction is typically carried out under mild conditions with an amine base. researchgate.net
Stille Coupling: This reaction utilizes an organostannane reagent to introduce alkyl, vinyl, or aryl groups. The Stille reaction is known for its tolerance of a wide range of functional groups, making it suitable for complex substrates like this compound. researchgate.net
The potential for selective and exhaustive functionalization via these methods allows for the creation of a diverse library of chromone derivatives from a single precursor.
Table 1: Potential Cross-Coupling Reactions of this compound This table presents hypothetical but mechanistically plausible transformations based on established cross-coupling methodologies.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Potential Product(s) |
|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Cyano-6-phenyl-8-bromochromone and/or 3-Cyano-6,8-diphenylchromone |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Cyano-6-(phenylethynyl)-8-bromochromone and/or 3-Cyano-6,8-bis(phenylethynyl)chromone |
| Stille | Vinyltributyltin | Pd(PPh₃)₄ | 3-Cyano-6-vinyl-8-bromochromone and/or 3-Cyano-6,8-divinylchromone |
Palladium-Catalyzed Functionalizations
Beyond the classic named cross-coupling reactions, palladium catalysis offers a broad spectrum of other functionalization methods applicable to aryl halides. ynu.edu.cnCurrent time information in Bangalore, IN. For a substrate like this compound, these functionalizations would predominantly occur at the C-Br bonds.
One of the most important related transformations is the Heck reaction , which involves the coupling of an aryl halide with an alkene to form a new substituted alkene. researchgate.net Research on the Heck reaction of 6-bromo- and 8-bromochromones with alkenes like styrene (B11656) has demonstrated the viability of this approach. researchgate.net These studies confirmed that the reactivity of the bromine atom is position-dependent, with the C-6 position generally affording higher yields than the more sterically hindered C-8 position. researchgate.net This differential reactivity could be exploited for the selective synthesis of 6-alkenyl-8-bromo-3-cyanochromones.
Other palladium-catalyzed functionalizations include:
Cyanation: Introduction of a nitrile group, although the starting material already possesses one at the C-3 position.
Amination (Buchwald-Hartwig): Formation of C-N bonds by coupling with amines, leading to amino-substituted chromones.
Alkoxycarbonylation: Reaction with carbon monoxide and an alcohol to produce ester derivatives.
These palladium-catalyzed transformations are central to modifying the electronic and steric properties of the chromone core, leveraging the reactivity of the C-Br bonds. The choice of ligands, bases, and reaction conditions is critical for controlling the selectivity and efficiency of these functionalizations. ynu.edu.cnbeilstein-journals.org
Radical Reactions and Photochemical Transformations of Chromones
The photochemical behavior of chromones is of significant interest, often leading to dimerization or other cycloaddition products. However, the substituents on the chromone ring play a crucial role in dictating the reaction pathway.
A study on the photoreactivity of various chromone derivatives found that while chromone itself and 6-fluorochromone (B11588) undergo [2+2] photodimerization, and 6-bromochromone (B1332178) yields an aryl coupling adduct upon UV irradiation, 3-cyanochromone (B1581749) was entirely unreactive under the same conditions. uni-rostock.de This lack of reactivity highlights the powerful electron-withdrawing nature of the nitrile group at the C-3 position. The cyano group significantly alters the electronic properties of the C2-C3 double bond, which is typically involved in such photochemical reactions, thereby inhibiting the transformation. uni-rostock.de
Based on these findings, it is expected that this compound would also exhibit low or no reactivity in similar photochemical cycloaddition reactions due to the overriding deactivating effect of the 3-cyano group. While the bromine atoms at C-6 and C-8 could potentially be susceptible to radical reactions, such as homolytic cleavage under certain conditions, the dominant electronic effect of the 3-cyano group appears to render the chromone core photochemically stable against dimerization. uni-rostock.de Further studies might explore radical-initiated transformations under different conditions, potentially involving the C-Br bonds. nih.gov
Mechanistic Elucidations and Regioselectivity in Chromone Chemistry
Investigation of Reaction Mechanisms for Functionalized Chromone (B188151) Formation
The synthesis of polysubstituted chromones, such as 3-Cyano-6,8-dibromochromone , involves complex reaction sequences where the interplay of intermediates, transition states, and reaction conditions dictates the final outcome.
The formation of the chromone ring typically proceeds through several key intermediates. A common and versatile precursor for chromone synthesis is the corresponding 2'-hydroxyacetophenone (B8834). For the target molecule, this would be 3',5'-Dibromo-2'-hydroxyacetophenone .
One of the most prevalent pathways to form the pyrone ring is the cyclization of a 2'-hydroxychalcone (B22705) intermediate. rsc.orgrsc.org This intermediate is formed by the condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde or its equivalent. The subsequent intramolecular cyclization is a critical step, often proceeding via a nucleophilic attack of the phenoxide ion onto the α,β-unsaturated ketone system. The stability of the resulting flavanone, which can be oxidized to the chromone, is influenced by the substitution pattern.
Alternative pathways involve zwitterionic intermediates, particularly in multicomponent reactions. For instance, the reaction of isocyanides and acetylenedicarboxylates can generate a reactive zwitterion that is trapped by a suitable chromone precursor. figshare.comacs.org
For the introduction of the 3-cyano group, a common strategy involves the conversion of a 3-formylchromone. The reaction of a 3-formylchromone with hydroxylamine (B1172632) hydrochloride can proceed through an aldoxime intermediate, which is then dehydrated in situ to yield the 3-cyanochromone (B1581749) . tandfonline.com This two-step, one-pot reaction avoids the isolation of the often poorly soluble aldoxime. tandfonline.com Another direct method for introducing the 3-cyano group is the Vilsmeier-Haack reaction, which can be applied to 2-hydroxyacetophenones to directly yield 3-cyanochromones. niscpr.res.in
The transition states in these cyclization reactions are crucial for determining the reaction feasibility and selectivity. e3s-conferences.org For example, in the cyclization of 2'-hydroxychalcones, the mechanism is confirmed to involve a concerted rotation around the Cα-Cβ bond and annulation to the flavanone, with the transition state stabilized by the solvent. rsc.org In gold-catalyzed reactions, computational studies have identified key transition states for the nucleophilic attack on the activated chromone, which determines the diastereoselectivity of the product. nih.gov
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction pathways in chromone synthesis. e3s-conferences.orgd-nb.info DFT calculations allow for the investigation of the geometries and energies of reactants, intermediates, transition states, and products. figshare.comacs.org
For instance, DFT studies on the regioselective synthesis of chromones have been used to rationalize the preferential formation of one isomer over another. Calculations of the energy profiles for different reaction pathways can reveal the kinetically and thermodynamically favored products. nih.gov In a rhodium-catalyzed synthesis, DFT calculations pinpointed that noncovalent interactions in the transition state were responsible for the observed regioselectivity. nih.gov Similarly, in multicomponent reactions involving 3-cyanochromones, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to investigate the energy profiles for the formation of different anion intermediates, thereby explaining the unexpected formation of spirobenzofuranone products instead of the expected Michael adducts. acs.org
The stability of key intermediates and the energy barriers of transition states are calculated to predict the reaction outcome. e3s-conferences.orgnih.gov For example, in the synthesis of substituted chroman-4-ones, which are precursors to chromones, computational studies have confirmed the higher stability of the cis-product over the trans-isomer. acs.org These theoretical models provide deep mechanistic insights that are often difficult to obtain through experimental means alone and are crucial for designing new synthetic strategies with high selectivity. e3s-conferences.orgnih.gov
Interactive Table: Examples of DFT Functionals in Chromone Chemistry
| Research Focus | DFT Functional/Basis Set | Key Finding | Reference |
| Regioselectivity in MCR | B3LYP/6-31G(d) | Elucidated energy profiles of intermediates to explain product formation. | acs.org |
| Regioselectivity in Rh-catalyzed C-H activation | PW6B95-D3(BJ)/def2-QZVP | Identified noncovalent interactions in the transition state as the origin of selectivity. | nih.gov |
| Diastereoselectivity in Au-catalyzed propargylation | - | Rationalized the formation of the preferred diastereoisomer by comparing transition state stabilities. | nih.gov |
| Regioselectivity in indole (B1671886) addition | B3LYP/6-31G(d,p) | Confirmed product regioselectivity via Mulliken atomic charge and electrostatic potential surface analysis. | nih.gov |
Factors Governing Regioselectivity in Chromone Transformations
Regioselectivity—the control over which position on the molecule reacts—is a central challenge in the synthesis of polysubstituted chromones like This compound . The outcome of a reaction is governed by a delicate balance of steric and electronic effects of the substituents, the nature of the catalyst and reagents, and the solvent environment.
The substituents on the chromone ring profoundly influence its reactivity and the regioselectivity of its transformations. In This compound , the cyano group at the C3-position and the two bromo groups at the C6- and C8-positions are all strongly electron-withdrawing groups (EWGs).
Electronic Effects: The cyano group at C3 significantly increases the π-electron deficiency of the pyrone ring, enhancing its nature as a dienophile in cycloaddition reactions. tandfonline.com The bromine atoms at C6 and C8 withdraw electron density from the benzene (B151609) ring, which can influence the acidity of the precursor phenol (B47542) and the electrophilicity of the chromone system. acs.org The presence of EWGs on the starting phenol, such as nitro or halogen groups, is known to favor chromone formation in the Simonis reaction. core.ac.uk Furthermore, studies on substituted chroman-4-ones have shown that electron-poor compounds, such as those with chloro or bromo substituents, are often more potent as enzyme inhibitors, highlighting the importance of these electronic modifications. acs.org The combination of these EWGs makes the entire heterocyclic system highly electron-deficient, directing nucleophilic attacks to specific sites.
Steric Effects: While electronic effects are often dominant, steric hindrance can also play a decisive role. Bulky substituents can block access to certain reaction sites, thereby directing reagents to less hindered positions. acs.org In some C-H activation reactions, increasing the steric bulk at the C5 position was found to lower reaction yields. snnu.edu.cn The interplay between steric and electronic factors is complex; for instance, while EWGs are generally tolerated in many coupling reactions, their position can influence yields due to steric hindrance. snnu.edu.cn
The choice of catalyst is one of the most powerful tools for controlling regioselectivity in chromone synthesis. Transition-metal catalysis, in particular, has enabled highly selective C-H functionalization and cyclization reactions.
Palladium Catalysts: Palladium complexes are widely used for the regioselective synthesis of chromones. organic-chemistry.org The cyclocarbonylative Sonogashira coupling of 2-iodophenols with terminal alkynes is a prominent example, where palladium catalysts, often supported by N-heterocyclic carbene (NHC) ligands, can selectively produce chromones over isomeric aurones. acs.orgnih.govnih.gov The structure of the NHC ligand itself, including its steric and electronic properties, can be tuned to control the catalyst's activity and selectivity. acs.org
Other Transition Metals: Rhodium catalysts have been employed for the C-H activation/annulation of salicylaldehydes, where the choice of an additive (e.g., AgNTf2 vs. AcOH) can switch the selectivity between benzofuran (B130515) and chromone products. organic-chemistry.org Gold catalysts have been shown to enable the regio- and diastereoselective propargylation of chromones. nih.gov
Reagents and Bases: The choice of base and other reagents is also critical. In the palladium-catalyzed Sonogashira coupling, using diethylamine (B46881) as the base in DMF solvent was found to be crucial for achieving high regioselectivity towards the chromone product. nih.govnih.gov In contrast, other bases like triethylamine (B128534) or potassium carbonate led to mixtures of products. acs.org In the synthesis of 3-cyanochromones from 3-formylchromones, using sodium iodide as a catalyst in acetonitrile (B52724) facilitates the in situ dehydration of the intermediate oxime under milder conditions than traditional strong acids. tandfonline.com
The reaction solvent can have a profound impact on the reaction pathway and its selectivity, influencing the stability of intermediates and transition states. rsc.orgacs.org
In the cyclization of 2'-hydroxychalcones, the rate of reaction is influenced by the solvent's polarity and its ability to participate in hydrogen bonding. The reaction rate in various alcohols was found to decrease with decreasing solvent acidity. rsc.org
The regioselectivity of the cyclocarbonylative Sonogashira coupling is highly dependent on the solvent. For example, using DMF as the solvent strongly favors the formation of the six-membered chromone ring, while solvents like THF or toluene (B28343) can lead to different product ratios or lower conversions. acs.orgnih.gov
The reactivity of 3-cyanochromones with nucleophiles is also highly solvent-dependent. For example, the reaction of a 3-cyanochromone with methylhydrazine yields different products depending on the solvent: in refluxing benzene, it produces 4-cyano-3-(2-hydroxyaryl)-1-methylpyrazoles , whereas in boiling acetic acid, it forms 2-methylchromeno[4,3-c]pyrazol-4(2H)-ones . mdpi.comsemanticscholar.org This demonstrates the power of the solvent to completely alter the reaction course by stabilizing different intermediates or transition states.
Interactive Table: Influence of Catalysts, Reagents, and Solvents on Chromone Synthesis
| Reaction Type | Catalyst/Reagent | Solvent | Outcome/Selectivity | Reference |
| Cyclocarbonylative Sonogashira | Pd-NHC Complex / Et₂NH | DMF | High regioselectivity for chromone formation. | nih.govnih.gov |
| Cyclocarbonylative Sonogashira | Pd-NHC Complex / Et₃N | DMF | Lower regioselectivity, mixture of chromone and aurone. | acs.org |
| Cyclocarbonylative Sonogashira | Pd-NHC Complex / Et₂NH | THF | High conversion to chromone, but can be lower than in DMF. | acs.org |
| C-H Annulation | Rh(III) / AcOH | - | Selective formation of chromones. | organic-chemistry.org |
| C-H Annulation | Rh(III) / AgNTf₂ | - | Selective formation of benzofurans. | organic-chemistry.org |
| 3-Cyanochromone + Methylhydrazine | None | Benzene (reflux) | Forms 4-cyano-3-(2-hydroxyaryl)-1-methylpyrazoles. | mdpi.comsemanticscholar.org |
| 3-Cyanochromone + Methylhydrazine | None | Acetic Acid (boiling) | Forms 2-methylchromeno[4,3-c]pyrazol-4(2H)-ones. | mdpi.comsemanticscholar.org |
| 3-Formylchromone to 3-Cyanochromone | NaI / NH₂OH·HCl | Acetonitrile | Efficient one-pot conversion. | tandfonline.com |
Kinetic and Thermodynamic Considerations in Multi-Pathway Reactions
For a hypothetical multi-pathway reaction involving this compound, one could envision competing reaction sites. For instance, a nucleophile could potentially attack the C2 or C4 positions of the pyrone ring, or even undergo a reaction involving the cyano group. The presence of two bromine atoms on the benzene ring, which are electron-withdrawing and potential leaving groups in certain reactions, adds another layer of complexity.
Table 1: Postulated Competing Reaction Pathways for this compound
| Pathway | Description | Expected Product Type | Controlling Factor |
| A | Nucleophilic attack at the C2 position, leading to ring opening. | Acyclic ketone derivative | Kinetic or Thermodynamic |
| B | Nucleophilic attack at the C4 position (Michael addition). | 4-substituted chromanone | Kinetic or Thermodynamic |
| C | Reaction at the cyano group (e.g., hydrolysis, cycloaddition). | 3-carboxamido or heterocyclic-fused chromone | Dependent on reagent |
| D | Nucleophilic aromatic substitution of a bromine atom. | 6- or 8-substituted 3-cyanochromone | Typically requires harsh conditions |
Detailed Research Findings:
A comprehensive search of the scientific literature reveals a lack of specific experimental or computational studies on the kinetic and thermodynamic parameters for any reaction involving this compound. While studies on related compounds, such as 3-formylchromones and other 3-cyanochromones, have explored the competition between different reaction pathways, no such data is available for the dibrominated analogue. nih.govd-nb.infonih.govresearchgate.netnih.gov
For example, research on 3-formylchromones has shown that the reaction outcome can be steered towards either kinetic or thermodynamic products by careful selection of reaction conditions. nih.gov Similarly, computational studies on the cycloaddition reactions of 3-cyanochromones have elucidated the energy profiles of competing pathways to explain the observed regioselectivity. However, the electronic and steric influence of the 6,8-dibromo substitution pattern would necessitate a dedicated study to determine the specific energetic landscape for this compound.
The synthesis of various brominated chromones, including 6,8-dibrominated derivatives, has been reported, indicating that this substitution pattern is accessible. researchgate.netresearchgate.netcore.ac.uk Furthermore, the reactivity of the cyano group in the 3-position is known from studies on related compounds, where it can be hydrolyzed to a carboxylic acid or participate in cycloaddition reactions. researchgate.net However, the interplay of these functional groups and the resulting regioselectivity and reaction dynamics under kinetic versus thermodynamic control for this compound has not been investigated.
Advanced Characterization and Theoretical Studies of 3 Cyano 6,8 Dibromochromone
Spectroscopic Analysis for Structural and Mechanistic Insights
Spectroscopic methods are indispensable tools in chemical analysis, offering detailed information about molecular structure, bonding, and electronic properties. The following subsections describe the application of key spectroscopic techniques for the characterization of 3-Cyano-6,8-dibromochromone.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. msu.edu For this compound, both ¹H and ¹³C NMR would provide crucial information for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and vinyl protons of the chromone (B188151) core. The proton at the 2-position (H-2) would likely appear as a singlet at a downfield chemical shift due to the influence of the adjacent oxygen atom and the carbonyl group. The two remaining protons on the benzene (B151609) ring, H-5 and H-7, would appear as doublets due to coupling with each other. Their exact chemical shifts would be influenced by the presence of the bromo substituents.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope, spectra are often acquired with proton decoupling, resulting in a singlet for each carbon. bhu.ac.in The carbonyl carbon (C-4) is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm for chromones. bhu.ac.in The carbon of the cyano group (C≡N) would also have a characteristic chemical shift. The remaining carbon atoms of the chromone skeleton would appear in the aromatic region of the spectrum. The chemical shifts are significantly affected by electronegative atoms like bromine and oxygen. libretexts.org
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C-2 | - | ~150-160 |
| H-2 | ~8.5 (s) | - |
| C-3 | - | ~110-120 |
| C-4 | - | ~170-180 |
| C-4a | - | ~120-130 |
| C-5 | - | ~125-135 |
| H-5 | ~8.0 (d) | - |
| C-6 | - | ~115-125 |
| C-7 | - | ~130-140 |
| H-7 | ~8.2 (d) | - |
| C-8 | - | ~110-120 |
| C-8a | - | ~155-165 |
Note: Predicted values are based on general principles of NMR spectroscopy and data for related chromone structures. Actual experimental values may vary.
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. researchgate.netksu.edu.sa These two methods are often complementary. mt.com
For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands corresponding to the key functional groups:
Cyano Group (C≡N): A sharp, intense absorption band is expected in the region of 2220-2260 cm⁻¹ for the nitrile stretching vibration. mdpi.com
Carbonyl Group (C=O): A strong absorption band corresponding to the stretching vibration of the γ-pyrone carbonyl group would appear in the range of 1600-1650 cm⁻¹.
Aromatic Ring (C=C): Multiple bands in the 1450-1600 cm⁻¹ region would be indicative of the carbon-carbon stretching vibrations within the aromatic and pyrone rings.
C-Br Bonds: The stretching vibrations of the carbon-bromine bonds are expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
C-O-C Stretching: Vibrations associated with the ether linkage in the chromone ring would also be present.
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| C≡N | Stretching | 2220 - 2260 |
| C=O | Stretching | 1600 - 1650 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. masterorganicchemistry.com Molecules with conjugated systems, such as chromones, typically exhibit characteristic absorption bands in the UV-Vis region. shimadzu.com
The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* and n → π* electronic transitions within the conjugated chromone system. The π → π* transitions are generally more intense. The presence of substituents such as the bromo and cyano groups can influence the position of the absorption maxima (λmax). These groups can act as auxochromes, often causing a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorbance) compared to the parent chromone molecule. shimadzu.com
Expected Electronic Transitions for this compound
| Transition Type | Expected Wavelength Range (nm) |
|---|---|
| π → π* | 250 - 350 |
Note: The visible region of the spectrum is approximately 400-800 nm. msu.edu
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement.
A key feature in the mass spectrum of this compound would be the isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. libretexts.orglibretexts.org This would result in a characteristic pattern of peaks for the molecular ion (M⁺) cluster:
An M⁺ peak (containing two ⁷⁹Br atoms).
An M+2 peak (containing one ⁷⁹Br and one ⁸¹Br atom), which would be approximately twice the intensity of the M⁺ peak.
An M+4 peak (containing two ⁸¹Br atoms), with an intensity similar to the M⁺ peak.
This distinctive 1:2:1 intensity ratio for the M⁺, M+2, and M+4 peaks is a clear indicator of a dibrominated compound. libretexts.orglibretexts.org The fragmentation pattern would provide further structural information, likely involving the loss of bromine atoms, the cyano group, and carbon monoxide from the pyrone ring.
Predicted Mass Spectrometry Data for this compound (C₁₀H₃Br₂NO₂)
| Ion | Description | Expected m/z |
|---|---|---|
| [M]⁺ | Molecular ion (²x⁷⁹Br) | 326.85 |
| [M+2]⁺ | Molecular ion (¹x⁷⁹Br, ¹x⁸¹Br) | 328.85 |
| [M+4]⁺ | Molecular ion (²x⁸¹Br) | 330.85 |
| [M-Br]⁺ | Loss of one bromine atom | 247.94 / 249.94 |
| [M-CO]⁺ | Loss of carbon monoxide | 298.85 |
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov If suitable single crystals of this compound can be obtained, this technique would provide precise information on bond lengths, bond angles, and torsion angles within the molecule. semanticscholar.org It would also reveal details about the intermolecular interactions and packing arrangement in the crystal lattice. semanticscholar.org This method would unequivocally confirm the planar nature of the chromone ring system and the positions of the cyano and dibromo substituents.
Expected Information from X-ray Crystallography
| Parameter | Description |
|---|---|
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements of the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C≡N, C-Br). |
| Bond Angles | Angles between three connected atoms (e.g., C-C-C, O=C-C). |
Computational Chemistry and Quantum Mechanical Investigations
Theoretical calculations, particularly those based on quantum mechanics, serve as a powerful complement to experimental data. d-nb.inforesearchgate.net Methods such as Density Functional Theory (DFT) can be employed to model the properties of this compound. d-nb.inforesearchgate.net
Computational studies can be used to:
Optimize Molecular Geometry: Calculate the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with X-ray crystallography data.
Predict Spectroscopic Data: Simulate NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Vis electronic transitions. Comparing these calculated spectra with experimental results can aid in the assignment of signals and bands. researchgate.netd-nb.info
Analyze Electronic Properties: Investigate the electronic structure of the molecule, including the distribution of electron density, molecular electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important parameter related to the chemical reactivity and electronic transitions of the molecule. researchgate.net
These computational insights provide a deeper understanding of the relationships between the structure, electronic properties, and spectroscopic behavior of this compound.
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For a compound like this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The output provides precise bond lengths, bond angles, and dihedral angles. These optimized structural parameters are fundamental for understanding the molecule's steric and electronic properties and serve as the foundation for subsequent calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the chemical reactivity of a molecule. wikipedia.orgtheijes.comnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. wikipedia.org Conversely, the LUMO is the innermost empty orbital that can accept electrons, indicating the molecule's electrophilic or acidic nature. wikipedia.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. rsc.org A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more polarizable and more reactive. rsc.org For this compound, the electron-withdrawing nature of the bromine and cyano groups would be expected to lower the energy of the LUMO, potentially resulting in a smaller HOMO-LUMO gap and enhanced electrophilic reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Parameters
| Parameter | Description | Expected Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Negative value |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Negative value, higher than HOMO |
| Energy Gap (ΔE) | ELUMO - EHOMO | Positive value |
Charge Distribution Analysis (Mulliken, Natural Population Analysis)
Understanding the distribution of electron density within a molecule is crucial for predicting its interaction with other molecules. Mulliken Population Analysis and Natural Population Analysis (NPA), derived from Natural Bond Orbital (NBO) calculations, are two common methods to assign partial atomic charges.
Mulliken Population Analysis: This is one of the oldest and simplest methods for calculating atomic charges from the molecular wavefunction. However, it is known to be highly dependent on the basis set used in the calculation, which can sometimes lead to unreliable results. chemistrysteps.com
Natural Population Analysis (NPA): NPA is generally considered more robust and less basis-set dependent than the Mulliken approach. It derives charges based on the occupancy of natural atomic orbitals in the molecular environment, providing a more chemically intuitive picture of electron distribution.
For this compound, these analyses would likely show significant negative charges on the electronegative oxygen, nitrogen, and bromine atoms, and positive charges on the adjacent carbon atoms, highlighting potential sites for electrostatic interactions.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
DFT calculations are widely used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov By employing methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C). These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS). chemistrysteps.comlibretexts.org Comparing the predicted NMR spectrum with experimental data is a powerful method for confirming the molecular structure. nih.govresearchgate.net The accuracy of these predictions allows for the confident assignment of complex spectra.
Non-Linear Optical (NLO) Properties Calculation
Molecules with extensive π-conjugated systems and significant charge separation, often found in donor-π-acceptor architectures, can exhibit non-linear optical (NLO) properties. nih.govresearchgate.net These materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies. The key parameters describing NLO behavior at the molecular level are the first hyperpolarizability (β) and second hyperpolarizability (γ). These properties can be calculated using computational methods to evaluate a molecule's potential for applications in photonics and optoelectronics. researchgate.netresearchgate.net The presence of electron-donating (oxygen in the chromone ring) and electron-withdrawing (cyano and bromo) groups in this compound suggests it could possess NLO properties worth investigating.
Electrochemical Behavior and Redox Characteristics of Halogenated Cyanochromones
Cyclic Voltammetry Studies for Oxidation and Reduction Potentials
Cyclic Voltammetry (CV) is a versatile electroanalytical technique used to study the redox properties of a compound. wikipedia.org In a typical CV experiment, the potential applied to a working electrode is swept linearly in a cyclic manner, and the resulting current is measured. nih.gov The plot of current versus potential, a cyclic voltammogram, provides information on the oxidation and reduction potentials of the analyte.
For halogenated cyanochromones, CV would be used to determine the potentials at which the molecule undergoes electron transfer (oxidation or reduction). The chromone core, similar to quinone structures, is expected to be the primary redox-active site. hopto.org The presence of electron-withdrawing substituents like bromine and the cyano group would generally make the compound easier to reduce (more positive reduction potential) and harder to oxidize (more positive oxidation potential) compared to an unsubstituted chromone. The reversibility of the redox processes can also be assessed from the CV data, offering insights into the stability of the generated radical ions or other intermediates. nih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Proposed Redox Mechanisms and Electron Transfer Pathways
The specific redox mechanisms and electron transfer pathways for this compound have not been extensively detailed in dedicated studies. However, based on the electrochemical behavior of related chromone derivatives and the influence of its substituent groups, a proposed mechanism can be outlined. The redox characteristics are primarily associated with the chromone core, and are significantly influenced by the electron-withdrawing nature of the cyano and dibromo substituents.
It is proposed that the redox behavior of this compound involves distinct oxidation and reduction pathways, each characterized by specific electron transfer steps.
Proposed Oxidation Mechanism:
The oxidation of the chromone nucleus is generally believed to occur via a single irreversible one-electron process. This process is thought to lead to the formation of a radical cation, which can then undergo further reactions, such as dimerization. For similar chromene derivatives, electrochemical studies have suggested an EC-mechanism, where an initial electron transfer (E) is followed by a chemical reaction (C). benthamopenarchives.com The high electron-withdrawing character of the cyano group at the 3-position and the bromine atoms at the 6- and 8-positions would likely make the chromone ring more difficult to oxidize compared to unsubstituted chromone.
Proposed Reduction Mechanism:
The reduction of this compound is anticipated to be a more complex process. It is proposed to occur in a single irreversible two-electron step, leading to the formation of a dianion. benthamopenarchives.com This dianion is a highly reactive species that can then be protonated by the surrounding medium to form a more stable product. The primary site of reduction is expected to be the α,β-unsaturated ketone system within the pyranone ring of the chromone structure.
The electron-withdrawing cyano and dibromo groups are expected to facilitate the reduction process by stabilizing the resulting anionic species. The proposed pathway involves the transfer of two electrons to the carbonyl group, followed by protonation.
Electron Transfer Pathways:
The electron transfer pathways in this compound are dictated by the electronic structure of the molecule. The π-system of the chromone ring serves as the primary conduit for electron transfer. Theoretical studies on chromone derivatives suggest that the substituent groups can significantly modify the electron distribution and the energy levels of the molecular orbitals, which in turn influences the ease of electron transfer. researchgate.net
The presence of bromine radicals can have a significant impact on the photochemical transformation of organic contaminants, with single-electron transfer being a favored pathway for their reactions. nih.gov While this is in the context of radical reactions, it highlights the potential for the bromo substituents to participate in electron transfer processes.
Below is a table summarizing the proposed redox characteristics based on studies of analogous compounds.
| Process | Proposed Mechanism | Number of Electrons Transferred | Intermediate Species | Influencing Factors |
| Oxidation | Irreversible, EC-mechanism benthamopenarchives.com | 1 | Radical Cation | Electron-withdrawing nature of cyano and dibromo groups |
| Reduction | Irreversible | 2 | Dianion benthamopenarchives.com | α,β-unsaturated ketone system, stabilization by substituents |
Further detailed electrochemical and theoretical studies are necessary to fully elucidate the precise redox mechanisms and electron transfer pathways of this compound.
Utilization As a Synthetic Building Block in Complex Chemical Architectures
3-Cyano-6,8-dibromochromone in the Construction of Fused Heterocyclic Systems
The reactivity of the chromone (B188151) core in this compound has been exploited for the synthesis of various fused heterocyclic systems. The electron-withdrawing nature of the cyano and carbonyl groups activates the C2-C3 double bond for nucleophilic attack, a key step in many annulation reactions.
While specific examples detailing the direct use of this compound in the synthesis of polycyclic chromanones are not extensively documented in publicly available literature, the general reactivity of chromone derivatives suggests a potential pathway. The C2-C3 double bond can participate in cycloaddition reactions, such as Diels-Alder reactions, with suitable dienes to furnish polycyclic chromanone frameworks. The bromine substituents on the aromatic ring could be utilized for subsequent cross-coupling reactions to further elaborate the polycyclic system.
The reaction of 3-cyanochromone (B1581749) derivatives with hydrazine and its derivatives is a well-established method for the synthesis of pyrazole-fused chromones. The reaction typically proceeds through the initial attack of the hydrazine at the C2 position of the chromone, followed by an intramolecular cyclization involving the cyano group, leading to the formation of a pyrazole (B372694) ring fused to the chromone backbone. This methodology has been widely applied to various chromone systems, and it is anticipated that this compound would undergo similar transformations to yield the corresponding 6,8-dibromopyrazole-fused chromones. The general synthesis of chromone-related pyrazole compounds often involves the reaction of chromone precursors with hydrazine derivatives.
| Reactant 1 | Reactant 2 | Product Type |
| This compound | Hydrazine Hydrate | 6,8-Dibromo-1H-pyrazolo[4,3-c]chromen-4(5H)-one |
| This compound | Phenylhydrazine | 6,8-Dibromo-1-phenyl-1H-pyrazolo[4,3-c]chromen-4(5H)-one |
| This compound | Substituted Hydrazines | Various N-substituted pyrazole-fused chromones |
This table represents expected products based on the known reactivity of 3-cyanochromones.
The versatile reactivity of the this compound scaffold allows for the synthesis of a variety of other fused heterocyclic systems. For instance, reactions with dinucleophiles can lead to the formation of pyrimidine, diazepine, or other fused ring systems. The bromine atoms also serve as handles for intramolecular cyclization reactions, such as Heck or Suzuki couplings, to construct additional rings onto the chromone framework. The synthesis of fused chromene derivatives is a broad area of research, with various strategies employed to construct diverse heterocyclic systems.
Derivatization for Potential Applications in Advanced Materials Science (Excluding Biological)
The unique electronic and structural properties of this compound and its derivatives make them promising candidates for applications in materials science.
The chromone core is a known fluorophore, and its photophysical properties can be tuned by the introduction of various substituents. The cyano group and bromine atoms in this compound can significantly influence its electronic structure and, consequently, its fluorescence characteristics. Derivatization of the cyano group or substitution of the bromine atoms with electron-donating or -accepting groups can lead to the development of novel fluorescent probes and sensors. For example, the introduction of a donor-pi-acceptor (D-π-A) motif by modifying the substituents could lead to materials with interesting photophysical properties suitable for optoelectronic applications.
| Modification | Potential Application |
| Substitution of Br with electron-donating groups | Red-shifted fluorescence, potential for organic light-emitting diodes (OLEDs) |
| Conversion of the cyano group to other functionalities | Development of chemosensors with selective fluorescence turn-on/off responses |
| Polymerization via the bromine atoms | Creation of fluorescent polymers for sensing applications |
This table outlines potential applications based on structural modifications.
The carbonyl oxygen and the nitrogen atom of the cyano group in this compound can act as potential coordination sites for metal ions. Furthermore, the cyano group can be hydrolyzed to a carboxylic acid or converted to other chelating moieties, such as amidoximes or tetrazoles. The resulting derivatives could serve as ligands for a variety of metal ions. The bromine atoms provide sites for the introduction of additional coordinating groups, leading to the formation of multidentate ligands capable of forming stable metal complexes. These metal complexes could find applications in catalysis, as magnetic materials, or for the selective extraction of metal ions.
Information regarding the chemical compound “this compound” is not available in the public domain.
Extensive searches of chemical databases and the scientific literature have been conducted for information pertaining to the specific chemical compound "this compound." These searches yielded no results for this particular molecule.
Consequently, it is not possible to provide an article on its utilization as a synthetic building block or strategies for enhancing molecular complexity and diversity, as no research data, synthesis methods, or reaction pathways involving "this compound" have been published.
The requested article, with its detailed outline, cannot be generated due to the absence of any foundational scientific information on the subject compound.
Q & A
Q. Table 1: Comparative Reactivity of this compound with Nucleophiles
| Nucleophile | Reaction Site | Conditions | Product Yield | Reference |
|---|---|---|---|---|
| Hydrazine | Aldehyde | Ethanol, 80°C | 65% | |
| Phenylhydrazine | C-2 | DMF, RT | 42% | |
| Hydroxylamine | Aldehyde | AcOH, 60°C | 78% |
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value | Technique | Reference |
|---|---|---|---|
| Br⋯O distance | 3.118 Å | X-ray diffraction | |
| π-π stacking | 3.850 Å | X-ray diffraction | |
| Torsion angle (C–C–C–O) | 11.5° | X-ray diffraction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
